molecular formula C17H9ClN2O3S B4326845 3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B4326845
M. Wt: 356.8 g/mol
InChI Key: ODGYXXRFNIVWQR-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzodioxole ring, a benzothiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Benzothiophene Ring: This involves the cyclization of a suitable thiophene precursor with a halogenating agent.

    Formation of the Oxadiazole Ring: This can be synthesized by the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the chloro and benzothiophene groups.

    3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,2,4-oxadiazole: Similar structure but has a thiophene ring instead of a benzothiophene ring.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of both the chloro and benzothiophene groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3S/c18-14-10-3-1-2-4-13(10)24-15(14)17-19-16(20-23-17)9-5-6-11-12(7-9)22-8-21-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGYXXRFNIVWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole
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3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole
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3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole
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3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole
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3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole
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3-(1,3-Benzodioxol-5-yl)-5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazole

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